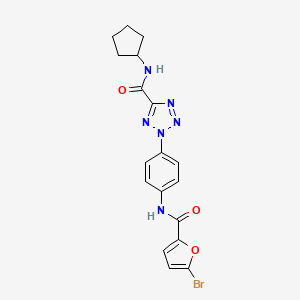

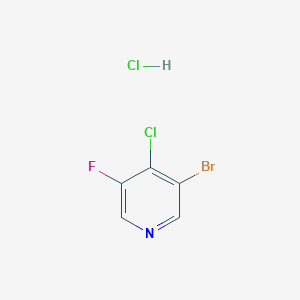

![molecular formula C16H12FN3O2S B2500756 N-[5-(4-fluorofenil)-1,3,4-tiadiazol-2-il]-3-metoxibenzamida CAS No. 330678-15-4](/img/structure/B2500756.png)

N-[5-(4-fluorofenil)-1,3,4-tiadiazol-2-il]-3-metoxibenzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds with the 1,3,4-thiadiazole nucleus, which is known for its potential in medicinal chemistry, particularly as tyrosine kinase inhibitors . The 1,3,4-thiadiazole derivatives have been synthesized and evaluated for various biological activities, including antiproliferative effects against cancer cell lines .

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives involves multi-step reactions. For instance, the condensation of 5-(4-fluoro-3-nitrophenyl)-[1,3,4]thiadiazol-2-ylamine with 4-methoxyphenacyl bromide leads to the formation of an imidazo[2,1-b]-1,3,4-thiadiazole derivative . Another synthesis route involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 4-fluorophenylacetic acid, followed by a click reaction with benzyl chlorides to yield various substituted derivatives . These methods highlight the versatility of the thiadiazole core in creating a diverse array of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structures of the synthesized 1,3,4-thiadiazole derivatives are confirmed using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and LCMS . These techniques provide detailed information about the molecular framework and the substitution pattern on the thiadiazole ring, which is crucial for understanding the relationship between structure and biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives are characterized by their specificity and the ability to introduce various substituents onto the thiadiazole core. The choice of substituents, such as electron-withdrawing or electron-donating groups, can significantly influence the yield and the biological properties of the final compounds . For example, chlorine-containing derivatives at ortho and meta positions were found to be the most cytotoxic in the series .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, stability, and reactivity. The antiproliferative activity of these compounds is also closely related to their chemical structure, with certain substitutions leading to enhanced activity against specific cancer cell lines . The analysis of these properties is essential for the rational design of new compounds with improved biological activities.

Aplicaciones Científicas De Investigación

- Aplicación: N-[5-(4-fluorofenil)-1,3,4-tiadiazol-2-il]-3-metoxibenzamida puede exhibir actividad anticancerígena contra el cáncer de mama. Los estudios de acoplamiento molecular sugieren que su afinidad de unión al receptor alfa de estrógeno humano (ERα) es comparable a la de 4-OHT, un ligando nativo .

- Aplicación: Este compuesto podría servir potencialmente como un agente antimicrobiano, contribuyendo a la lucha contra las enfermedades infecciosas .

- Aplicación: this compound podría explorarse por sus efectos antiinflamatorios, ayudando en el manejo de las condiciones inflamatorias .

- Aplicación: Investigar el potencial antioxidante de este compuesto podría conducir a conocimientos para desarrollar nuevos antioxidantes .

- Aplicación: Los investigadores podrían evaluar la citotoxicidad de this compound contra líneas celulares de cáncer .

Actividad Anticancerígena

Propiedades Antimicrobianas

Potencial Antiinflamatorio

Actividad Antioxidante

Estudios de Citotoxicidad

Desarrollo de Medicamentos

En resumen, this compound tiene potencial en diversos campos científicos, desde la investigación del cáncer hasta el desarrollo de fármacos. Los investigadores pueden explorar sus aplicaciones multifacéticas para avanzar en nuestra comprensión y mejorar la salud humana. Si necesita más detalles o aplicaciones adicionales, ¡no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

The compound belongs to the class of organic compounds known as phenylpyrazoles . These compounds typically interact with various receptors in the body, including G-protein coupled receptors, ion channels, and enzymes. The specific targets would depend on the exact structure and functional groups present in the compound.

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. It’s important to avoid breathing its mist, gas or vapors, and to avoid contact with skin and eyes . Unfortunately, the specific safety and hazards for “N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide” are not available in the retrieved data.

Propiedades

IUPAC Name |

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2S/c1-22-13-4-2-3-11(9-13)14(21)18-16-20-19-15(23-16)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFTVVOWEKGAST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

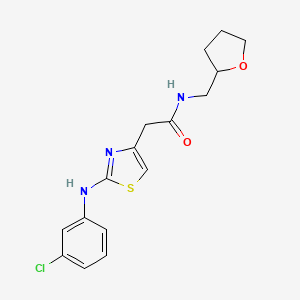

![1-[(2-amino-2-oxoethyl)thio]-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2500673.png)

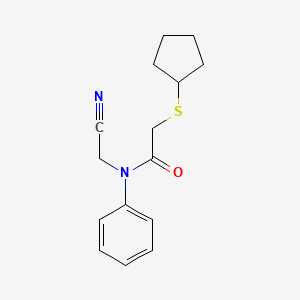

![(5-Bromo-2-methylphenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2500678.png)

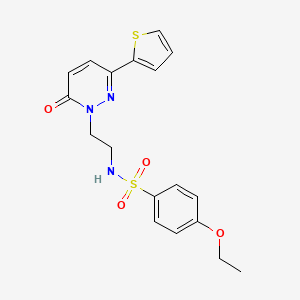

![2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2500682.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)

![benzyl (2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)carbamate](/img/structure/B2500692.png)

![3-Benzyl-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2500694.png)

![2-[3-(aminomethyl)pyrrolidin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide dihydrochloride](/img/structure/B2500695.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2500696.png)